PD 404182 - 72596-74-8

PD 404182

Catalog Number: EVT-279039
CAS Number: 72596-74-8
Molecular Formula: C11H11N3S
Molecular Weight: 217.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3,4-dihydro-2H-pyrimido[1,2-c][1,3]benzothiazin-6-imine (PD 404182) is a synthetic heterocyclic compound initially identified as part of the Library of Pharmacologically Active Compounds (LOPAC). [] It belongs to the class of pyrimido[1,2-c][1,3]benzothiazin-6-imines and exhibits various biological activities, including antiviral and enzyme inhibitory properties. [, , ] PD 404182 has been a subject of scientific research for its potential applications in understanding viral infection mechanisms and exploring novel therapeutic strategies for diseases like HIV, HCV, and cancer.

Future Directions
  • Exploring HDAC8-Targeted Therapies: The covalent nature of HDAC8 inhibition by PD 404182, while potent, raises concerns about potential off-target effects. Future research should focus on designing next-generation inhibitors that retain or enhance the beneficial interactions with HDAC8 while minimizing non-specific reactivity towards other thiol-containing biomolecules. []

Asymmetric dimethylarginine (ADMA)

  • Compound Description: Asymmetric dimethylarginine (ADMA) is an endogenous inhibitor of nitric oxide synthase (NOS), the enzyme responsible for producing nitric oxide (NO). [] Elevated ADMA levels are associated with various cardiovascular diseases.
  • Relevance: PD 404182 inhibits dimethylarginine dimethylaminohydrolase (DDAH), the enzyme that degrades ADMA. [] This inhibition leads to increased intracellular levels of ADMA, suggesting PD 404182 could potentially modulate NO production and impact cardiovascular health. ADMA and PD 404182 share structural similarities, with PD 404182 acting as a competitive inhibitor of DDAH by mimicking ADMA. []

Glutathione (GSH)

  • Relevance: Mass spectrometry studies involving PD 404182 and glutathione suggest the potential formation of a covalent bond between them. [] This interaction further supports the hypothesis that PD 404182 might be a covalent or irreversible inhibitor of DDAH. []

3,4-dihydro-2H-benzo[4,5]isothiazolo[2,3-a]pyrimidine

  • Compound Description: This compound is a heterocyclic antiretroviral agent that, like PD 404182, shows activity against HIV-1. []
  • Relevance: Both this compound and PD 404182 demonstrate similar structure-activity relationships regarding their anti-HIV activity during the early stages of viral infection. [] Research suggests that both compounds might act as prodrugs, undergoing biotransformation to generate a common bioactive thiophenol derivative responsible for their antiviral effects. []

2-(2-mercaptophenyl)tetrahydropyrimidines

  • Relevance: Research indicates that both PD 404182 and 3,4-dihydro-2H-benzo[4,5]isothiazolo[2,3-a]pyrimidine, despite their distinct structures, might be prodrugs converting to 2-(2-mercaptophenyl)tetrahydropyrimidines under reductive conditions, particularly in the presence of glutathione (GSH). [] This shared metabolic conversion suggests these thiophenol derivatives may be the actual active compounds responsible for the observed antiviral activities. []
Synthesis Analysis

The synthesis of PD 404182 involves several methodologies that allow for the production of various derivatives. Two primary synthetic routes have been established:

  1. C–H Functionalization: This method utilizes 2-phenyl-1,4,5,6-tetrahydropyrimidine in the presence of copper(II) acetate to yield pyrimido[1,2-c][1,3]benzoxazine or pyrimido[1,2-c]quinazoline. This approach can be completed in one or two steps depending on the desired derivative.
  2. Aromatic Nucleophilic Substitution: This method involves the addition of 2-(2-halophenyl)-1,4,5,6-tetrahydropyrimidine to carbon disulfide or isocyanates. Subsequent reactions yield pyrimidobenzothiazines and -oxazines.

These methods facilitate the generation of PD 404182 derivatives with varying heteroatom arrangements and functional groups, which are crucial for optimizing antiviral activity against HIV and HCV .

Molecular Structure Analysis

The molecular structure of PD 404182 is characterized by a 1,3-thiazin-2-imine core fused with a benzene ring and a cyclic amidine moiety. This specific arrangement contributes to its biological activity. The compound's chemical formula is C11H10N4SC_{11}H_{10}N_4S with a molecular weight of approximately 222.29 g/mol.

Structural analyses indicate that the presence of heteroatoms in the thiazin-2-imine core is essential for its interaction with viral components. The structure-activity relationship studies have demonstrated that modifications to this core can significantly impact the compound's efficacy against HIV .

Chemical Reactions Analysis

PD 404182 exhibits several notable chemical reactions that underline its mechanism of action:

  • Virucidal Activity: The compound disrupts the integrity of HIV and HCV virions by interacting with nonlipid structural components of the viruses. This interaction leads to the release of viral nucleic acids into the surrounding medium without directly lysing liposomal membranes.
  • Inhibition of Enzymatic Activity: PD 404182 inhibits human dimethylarginine dimethylaminohydrolase isoform 1 (DDAH1), leading to increased levels of asymmetric dimethylarginine (ADMA) in vascular endothelial cells. This inhibition can reduce nitric oxide production, suggesting potential therapeutic applications in conditions like septic shock .
Mechanism of Action

The mechanism of action for PD 404182 primarily involves its ability to compromise the structural integrity of viral particles. Studies indicate that:

  • The compound interacts specifically with viral proteins rather than lipids, which allows it to effectively inactivate various strains of HIV and HCV.
  • PD 404182 has been shown to prevent HIV infection at an early stage by disrupting extracellular virions and inhibiting cellular entry .
  • In vitro studies reveal that it operates through a time- and temperature-dependent mechanism, where prolonged exposure enhances its virucidal effects .
Physical and Chemical Properties Analysis

PD 404182 exhibits several physical and chemical properties relevant to its application:

  • Solubility: The compound is soluble in organic solvents such as dimethyl sulfoxide but shows decreased potency in human serum.
  • Stability: It retains antiviral potency for up to eight hours when in contact with cells.
  • Cytotoxicity: PD 404182 demonstrates minimal cytotoxicity across various human cell lines, with a half-maximal cytotoxic concentration exceeding 300 μM .

These properties are critical for evaluating its potential as an anti-HIV microbicide.

Applications

PD 404182 holds significant promise in various scientific applications:

  • Antiviral Microbicide: Its ability to inactivate HIV makes it a candidate for developing topical microbicides aimed at preventing sexual transmission of HIV.
  • Therapeutic Research: Given its inhibitory effects on DDAH1, there is potential for PD 404182 in treating conditions associated with endothelial dysfunction.
  • Structure-Activity Relationship Studies: Ongoing research into its derivatives may lead to more potent antiviral agents tailored for specific viral targets .
Introduction to PD 404182 as a Novel Antiviral Agent

Emergence of PD 404182 in Antiviral Research

PD 404182 (3,4-Dihydro-2H,6H-pyrimido[1,2-c][1,3]benzothiazin-6-imine) emerged from high-throughput screening of pharmacologically active compounds (LOPAC1280 library) as a potent virucidal agent targeting hepatitis C virus (HCV) and human immunodeficiency virus (HIV) [1] [2]. Initial studies demonstrated exceptional inhibitory activity, with median 50% inhibitory concentrations (IC50) of 11 μM for HCV and 1 μM for HIV in cell culture models [1]. Unlike conventional antivirals targeting viral enzymes or replication machinery, PD 404182 exhibited rapid physical disruption of viral particles—a mechanism orthogonal to existing therapeutic approaches. This small molecule (MW: 217.29 g/mol) represents a structurally distinct chemical scaffold with potent activity against diverse viral isolates, including primary HIV-1 strains across clades, HIV-2, and simian immunodeficiency virus (SIV) [1] [3]. Its discovery addressed a critical gap in antiviral strategies, specifically the need for agents less susceptible to resistance development.

Table 1: Antiviral Profile of PD 404182

VirusIC50 (μM)Selectivity Index (CC50/IC50)Key Observations
HIV-1 (cell-free)1.0>300Broad activity against primary isolates & clades
HIV-1 (cell-associated)1.5>200Inhibits DC-to-T-cell transmission
HCV11.0>27Virion disruption with RNA release
HSV-1/HSV-20.2>1,500Rapid inactivation in seminal/cervical fluids
Dengue/Sindbis>50N/AMinimal activity, indicating virus specificity

Rationale for Targeting HCV and HIV via Structural Disruption

PD 404182’s mechanism centers on physical virion disruption, a strategy designed to circumvent the high mutation rates of HCV and HIV that undermine conventional antivirals. Upon exposure, the compound induces rapid structural compromise of viral particles, evidenced by release of viral nucleic acids (HCV RNA, HIV RNA) into the surrounding medium [1] [2]. This effect is:

  • Temperature/Time-Dependent: Incubation at 37°C for 30 minutes achieves >99% HIV inactivation [3].
  • Non-Lytic to Lipid Membranes: Unlike fusion inhibitors (e.g., enfuvirtide) or membrane-curvature agents (e.g., LJ001), PD 404182 does not rupture synthetic liposomes or perturb membrane fluidity, even after extended exposure [1]. Preincubation with liposomes of varying lipid compositions fails to attenuate antiviral activity, confirming that viral lipids are not the primary target [1].
  • Virus-Specific: Activity is pronounced against HCV, HIV, and HSV [3], but negligible for Dengue or Sindbis viruses, suggesting specificity for structural components unique to certain enveloped viruses [1].

Biophysical and SAR studies indicate interaction with a nonlipid structural protein within the virion [1] [6]. Photoaffinity labeling probes based on PD 404182’s core scaffold are being deployed to identify this target protein, with preliminary evidence suggesting early-stage inhibition (adsorption/fusion phase) [6]. This mechanism offers intrinsic advantages:

  • Resistance Barrier: Direct structural damage reduces selective pressure for resistant mutants.
  • Dual HCV/HIV Activity: Critical for treating coinfected patients (4–5 million globally), who experience accelerated disease progression [1].

Unmet Needs in Combating Viral Resistance and Coinfections

HCV-HIV coinfection presents intersecting challenges that PD 404182 uniquely addresses:

  • Therapeutic Limitations: Current HCV protease inhibitors (e.g., telaprevir) and HIV HAART regimens foster resistance. Resistant HCV variants emerge within days of monotherapy [1], while HIV reservoirs persist despite HAART. PD 404182 retains potency against drug-resistant HIV and HCV strains due to its physical mechanism [3].
  • Microbicide Requirements: Sexual transmission of HIV necessitates agents stable in mucosal environments. PD 404182 remains fully active in cervical fluid for >24 hours and in seminal plasma (IC50 = 1 μM) [3]. It exhibits minimal cytotoxicity (>300 μM CC50) toward vaginal epithelium, lactobacilli, and immune cells (PBMCs, dendritic cells), meeting key microbicide criteria [3] [5].
  • Coinfection Synergy: 16.2% of the U.S. population carries HSV-2, which elevates HIV acquisition risk. PD 404182’s submicromolar activity against HSV-1/HSV-2 (IC50 = 200 nM) provides a dual-protection advantage [3].
  • Stability in Resource-Limited Settings: PD 404182 withstands acidic pH (4.0) and high temperatures (42°C) for >8 weeks in buffered solutions, enabling formulation in low-cost gels without cold-chain logistics [3].

Table 2: Advantages Over Conventional Antiviral Mechanisms

Mechanism ClassExample AgentsLimitationsPD 404182’s Advantages
Protease InhibitionTelaprevir, DarunavirRapid resistance (HCV/HIV); cross-resistanceResistance-resistant; broad clade coverage
Reverse TranscriptaseTenofovir, EmtricitabineMitochondrial toxicity; requires intracellular activationDirect virion inactivation; rapid effect
Fusion/Entry InhibitionEnfuvirtide, MaravirocStrain-specific; poor oral bioavailabilityEffective against cell-free & cell-associated virus
Nucleoside AnaloguesAcyclovir, GanciclovirDependence on viral kinases; mutagenicity potentialHost enzyme-independent; non-genotoxic mechanism

Properties

CAS Number

72596-74-8

Product Name

PD 404182

IUPAC Name

3,4-dihydro-2H-pyrimido[1,2-c][1,3]benzothiazin-6-imine

Molecular Formula

C11H11N3S

Molecular Weight

217.29 g/mol

InChI

InChI=1S/C11H11N3S/c12-11-14-7-3-6-13-10(14)8-4-1-2-5-9(8)15-11/h1-2,4-5,12H,3,6-7H2

InChI Key

JNENSSREQFBZGT-UHFFFAOYSA-N

SMILES

C1CN=C2C3=CC=CC=C3SC(=N)N2C1

Solubility

Soluble in DMSO

Synonyms

3,4-dihydro-2H,6H-pyrimido(1,2-c)(1,3)benzothiazin-6-imine
6H-6-imino-(2,3,4,5-tetrahydropyrimido)(1,2-c)-(1,3)benzothiazine
PD 404,182
PD 404182

Canonical SMILES

C1CN=C2C3=CC=CC=C3SC(=N)N2C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.